Guvacoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h3,8H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLDWLIOGXSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197805 | |
| Record name | Norarecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-19-2 | |
| Record name | Guvacoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norarecoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norarecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUVACOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT3OF85P98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Biogenetic Pathways of Guvacoline
Precursor Compounds and Metabolic Origins of Pyridine (B92270) Alkaloids
Pyridine alkaloids, such as those found in Areca catechu, are nitrogen-containing compounds derived from specific metabolic pathways. While the complete biosynthetic pathway for areca alkaloids is still being elucidated, studies suggest that nicotinate (B505614) is a likely precursor for guvacine (B1672442), which can then be modified to form other alkaloids like guvacoline and arecoline (B194364). nih.gov Stable isotope tracer techniques have identified trigonelline (B31793) as a key precursor in the biosynthesis of arecoline, a closely related alkaloid. x-mol.net This suggests potential links and shared precursors within the areca alkaloid biosynthetic network.
Enzymatic Steps in this compound Formation
The formation of this compound from its precursors involves a series of enzymatic reactions. While specific enzymes directly catalyzing the conversion leading to this compound are still under investigation, related studies on areca alkaloid biosynthesis provide clues. For instance, methylation events are known to play a crucial role in the synthesis of arecoline and its derivatives, contributing to the diversification of pyridine alkaloids in A. catechu. x-mol.net this compound itself contains a methyl ester moiety, distinguishing it from guvacine, its corresponding carboxylic acid. nih.gov The hydrolysis of this compound to guvacine, which can occur under alkaline conditions, suggests the involvement of esterase enzymes in the metabolic interconversion of these alkaloids. nih.govresearchgate.net
Genetic Determinants and Regulation of this compound Biosynthesis
Understanding the genetic basis and regulatory mechanisms controlling this compound biosynthesis is crucial for potentially manipulating alkaloid content in Areca catechu.
Genomic and transcriptomic data have been integrated to identify candidate genes involved in areca alkaloid biosynthesis. x-mol.net For example, methyltransferase genes, including AcNMT8, AcOMT11, AcOMT16, and AcOMT19, have been cloned and functionally characterized in the context of arecoline biosynthesis. x-mol.net Given the structural relationship between arecoline and this compound (this compound is essentially N-demethylated arecoline taylorandfrancis.com), genes involved in methylation and demethylation processes are likely candidates for influencing this compound levels. Research has also identified AcGNMT1 and AcGNMT2 as genes potentially involved in the conversion of guvacine to arecoline, highlighting the interconnectedness of the pathways for these alkaloids. nih.gov
Omics technologies, including genomics, transcriptomics, and metabolomics, are powerful tools being increasingly applied to decipher the complex biosynthetic pathways of plant secondary metabolites, including those in Areca catechu. frontiersin.orgmdpi.comnih.govrsc.org
Transcriptomics allows for the analysis of gene expression patterns, providing insights into which genes are active during alkaloid biosynthesis and under what conditions. mdpi.commdpi.com Metabolomics provides a snapshot of the metabolites present in a plant tissue, allowing researchers to identify and quantify alkaloids and their precursors. researchgate.net By integrating transcriptomic and metabolomic data, researchers can correlate gene expression levels with metabolite abundance, helping to identify candidate genes and enzymes involved in specific biosynthetic steps. nih.govhortherbpublisher.comfrontiersin.org This integrated approach has been instrumental in constructing gene-metabolite interaction networks and identifying key metabolic pathways. nih.gov
Data from omics studies can reveal differentially expressed genes and metabolites under various conditions, such as different developmental stages or in different Areca catechu ecotypes. frontiersin.orgresearchgate.net This helps in pinpointing genes and pathways that are actively involved in the production of specific alkaloids like this compound.
Comparative Biogenetic Studies with Related Areca Alkaloids
This compound is structurally related to other major areca alkaloids: arecoline, arecaidine (B1214280), and guvacine. frontiersin.orgfrontiersin.org Comparative biogenetic studies aim to understand the relationships between the biosynthetic pathways of these compounds.
| Alkaloid | Chemical Formula | Structural Relationship to this compound |
| This compound | C₇H₁₁NO₂ | - |
| Arecoline | C₈H₁₃NO₂ | N-methylated this compound |
| Guvacine | C₆H₉NO₂ | Hydrolyzed this compound (carboxylic acid) |
| Arecaidine | C₇H₁₁NO₂ | Hydrolyzed arecoline (carboxylic acid) |
Research suggests a close metabolic relationship, with potential conversions between these alkaloids. For example, this compound can be considered the N-demethylated analog of arecoline. taylorandfrancis.com Similarly, guvacine is the carboxylic acid form of this compound, resulting from the hydrolysis of the methyl ester group. nih.gov Arecaidine is the carboxylic acid form of arecoline. nih.gov Studies investigating the metabolism of arecoline have shown its hydrolysis to arecaidine, and while less is understood about this compound metabolism, its hydrolysis to guvacine is also recognized. nih.govnih.gov The interconversion between these forms highlights the dynamic nature of areca alkaloid metabolism and the interconnectedness of their biosynthetic and metabolic pathways. researchgate.net Understanding these relationships through comparative studies is crucial for a comprehensive picture of areca alkaloid biosynthesis in Areca catechu.
Metabolism and Pharmacokinetic Disposition of Guvacoline
Hydrolytic Pathways and Identification of Guvacine (B1672442) as a Major Metabolite
The principal metabolic pathway for guvacoline is the hydrolysis of its methyl ester group, which results in the formation of its corresponding carboxylic acid derivative, guvacine. nih.govresearchgate.net This biotransformation converts the ester into a more polar carboxylate, which is a common step in the metabolism of xenobiotics to facilitate their excretion. nih.gov The conversion of this compound to guvacine is considered a key step in its clearance from the body. doi.org
The enzymatic hydrolysis of this compound to guvacine has been characterized in human liver preparations. doi.orgnih.gov Studies using human liver microsomes (HLM) and human liver cytosol (HLC) have demonstrated that while this conversion occurs, it is remarkably inefficient compared to the hydrolysis of the structurally similar areca alkaloid, arecoline (B194364). researchgate.netnih.gov
In human liver microsomes, only minor depletion of this compound is observed. doi.org The kinetics of guvacine formation from this compound in HLM have been shown to follow the Michaelis-Menten model. researchgate.netnih.gov Detailed kinetic parameters from in vitro studies are presented below.
| Parameter | Value (in HLM) | Reference |
|---|---|---|
| Vmax (Maximum Reaction Velocity) | 35 nmol/min/mg protein | doi.orgnih.gov |
| Km (Michaelis Constant) | 34.3 mM (±13 mM) | nih.gov |
| In Vitro Intrinsic Clearance (Clint, in vitro) | 1.02 µL/min/mg | doi.org |
| Apparent In Vivo Intrinsic Clearance (Clint, in vivo) - HLM | 0.654 - 1.25 mL/min/kg | doi.orgnih.gov |
| Apparent In Vivo Intrinsic Clearance (Clint, in vivo) - HLC | 0.466 mL/min/kg | researchgate.net |
HLM: Human Liver Microsomes; HLC: Human Liver Cytosol
Evidence for the metabolic conversion of this compound to guvacine in humans is confirmed by the detection of these alkaloids in biological samples from areca nut chewers. researchgate.net The practice of chewing betel quid, which often includes slaked lime, creates alkaline conditions that promote the hydrolysis of both arecoline and this compound into their respective metabolites, arecaidine (B1214280) and guvacine. researchgate.net
One study analyzing hair samples from Papuan residents who chew betel nut documented the presence of both this compound and its metabolite guvacine. researchgate.net Measured concentrations of this compound ranged from 14 pg/mg to 2.5 ng/mg, while guvacine was found in concentrations from 100 pg/mg to 3.2 ng/mg, confirming long-term exposure and metabolic conversion. researchgate.net Another in vivo experiment showed that this compound is present in the saliva of betel quid chewers. nih.gov
Identification and Characterization of Enzyme Systems in this compound Biotransformation
The biotransformation of this compound is primarily an enzymatic process, although the conversion can also be facilitated by non-enzymatic hydrolysis under alkaline conditions. nih.govresearchgate.net
The hydrolysis of ester-containing compounds like this compound is characteristic of a Phase I metabolic reaction catalyzed by hydrolase enzymes, specifically carboxylesterases (CES). nih.gov Carboxylesterases are a family of enzymes that catalyze the hydrolysis of a wide variety of esters, amides, and thioesters. nih.gov In humans, CES1 is highly expressed in the liver, while CES2 is predominantly found in the intestine. researchgate.net
While the precise human esterase responsible for this compound hydrolysis has not been definitively identified, studies on the related alkaloid arecoline have unequivocally demonstrated it is a substrate for CES1, not CES2. researchgate.netnih.gov Given the structural similarity, it is hypothesized that a carboxylesterase is also responsible for this compound hydrolysis, although the dramatically lower rate of conversion suggests it is a poor substrate for the primary human liver esterases. nih.gov
Beyond hydrolysis, xenobiotics can undergo other Phase I reactions such as oxidation and reduction, which are often mediated by the cytochrome P450 (CYP) family of enzymes. longdom.orgyoutube.com Following Phase I reactions, compounds or their metabolites can undergo Phase II conjugation reactions. longdom.orgpharmaguideline.com These reactions, including glucuronidation, sulfation, and glutathione (B108866) conjugation, attach endogenous polar molecules to the substrate, further increasing water solubility and facilitating elimination. researchgate.net
While extensive research has documented numerous Phase I and Phase II metabolites for arecoline and arecaidine, far less is known about the metabolism of this compound beyond hydrolysis. nih.govunibe.ch Mouse metabolomic studies that identified a wide array of metabolites for arecoline—including N-oxides, mercapturic acids, and glycine (B1666218) conjugates—found no evidence of N-demethylation to form this compound. nih.gov The current literature is focused on hydrolysis as the key metabolic step for this compound, with a notable lack of information on other potential biotransformation pathways. researchgate.net
Comparative Metabolic Profiling of this compound with Other Areca Alkaloids
The metabolism of this compound is best understood when compared to its N-methylated counterpart, arecoline. Both are methyl esters subject to hydrolysis, yet their metabolic rates are vastly different. doi.orgnih.gov
Rate of Hydrolysis : The most striking difference is the efficiency of hydrolysis. In human liver microsomes, arecoline is rapidly hydrolyzed to arecaidine. In contrast, this compound is hydrolyzed to guvacine at a dramatically slower rate. researchgate.netnih.gov The Vmax for arecoline hydrolysis in HLM is approximately 783 nmol/min/mg, whereas for this compound it is only 35 nmol/min/mg. doi.org
Intrinsic Clearance : Consequently, the apparent intrinsic clearance (Clint) of arecoline is significantly higher than that of this compound. The apparent in vivo Clint for arecoline in HLM is estimated at 57.8 mL/min/kg, while for this compound it is only 0.654 mL/min/kg. researchgate.net This indicates that arecoline undergoes much more significant hepatic hydrolysis and has a higher clearance rate in the liver. nih.gov
Enzyme Specificity : Arecoline is clearly identified as a substrate for carboxylesterase 1 (CES1). researchgate.net The hydrolysis of this compound is also presumed to be mediated by an esterase, but its extremely low rate of conversion suggests it is not an efficient substrate for the major hepatic carboxylesterases. nih.gov
Further Metabolism : Arecoline and its primary metabolite, arecaidine, are known to undergo extensive further Phase I and Phase II metabolism, resulting in a diverse profile of urinary metabolites. nih.govunibe.ch In contrast, the metabolic profile of this compound appears to be much simpler, dominated by its slow hydrolysis to guvacine with little evidence of other significant pathways. researchgate.net
This comparative data highlights that despite structural similarities, the N-demethylation in this compound significantly alters its interaction with metabolic enzymes, leading to a much slower rate of hydrolytic clearance compared to arecoline.
Pharmacokinetic Parameters of this compound in Preclinical Models
The comprehensive pharmacokinetic profile of this compound in preclinical models is not as extensively documented as that of arecoline, the primary alkaloid in the areca nut. However, available in vitro and limited in vivo data provide some insights into its absorption, distribution, metabolism, and excretion.
Absorption and Distribution Profiles
Specific studies detailing the oral absorption and tissue distribution of this compound in animal models are limited. It is generally understood that as an alkaloid present in areca nut, this compound is absorbed following oral consumption. One study has confirmed the presence of this compound in the saliva of individuals who have chewed betel quid, indicating its release and potential for absorption through the oral mucosa. nih.gov However, detailed parameters such as the rate and extent of absorption (bioavailability) and the specific patterns of distribution into various tissues and organs have not been thoroughly investigated in preclinical settings.
Elimination Pathways and Clearance Rates
The metabolism of this compound appears to be less extensive compared to its counterpart, arecoline. The primary metabolic pathway identified for this compound is hydrolysis of its methyl ester group to form its corresponding carboxylic acid, guvacine. nih.gov
In vitro studies using human liver microsomes (HLM) and cytosol (HLC) have demonstrated that this compound is hydrolyzed at a significantly lower rate than arecoline. This suggests a lower intrinsic clearance for this compound via this pathway. The apparent in vivo intrinsic clearance (Clint, in vivo) for the formation of guvacine was estimated to be considerably lower than that for the hydrolysis of arecoline, indicating greater metabolic stability. escholarship.org
While urinary excretion is a known route for areca alkaloids, specific data quantifying the amount of unchanged this compound and its metabolite, guvacine, excreted in the urine of preclinical models is not well-documented. A study in mice that investigated the metabolism of arecoline and arecaidine did not provide specific quantitative data for this compound excretion. nih.gov
Interactive Data Table: In Vitro Hydrolysis of this compound in Human Liver Fractions
| Parameter | Human Liver Microsomes (HLM) | Human Liver Cytosol (HLC) |
| Apparent Intrinsic Clearance (Clint, in vivo) for Guvacine Formation (ml/min/kg) | 0.654 | 0.466 |
Note: This table presents estimated in vivo intrinsic clearance based on in vitro data and highlights the comparatively low rate of this compound hydrolysis. escholarship.org
Biomonitoring of this compound and its Metabolites in Biological Matrices
Biomonitoring of this compound and its primary metabolite, guvacine, in various biological samples can provide valuable information about exposure to areca nut products. Saliva, urine, and hair are common matrices used for this purpose.
Detection and Quantification in Saliva and Urine
Urinary excretion of areca alkaloids has been established, and methods for the simultaneous analysis of these compounds, including this compound, in urine have been developed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov A pilot study has shown that the appearance of this compound in urine parallels that in saliva, with peak levels observed approximately 2 hours after chewing. researchgate.net Despite the availability of analytical methods, comprehensive studies providing quantitative data on the urinary excretion of this compound and guvacine in preclinical models are scarce.
Assessment in Hair Samples for Long-Term Exposure
Hair analysis serves as a valuable tool for assessing long-term exposure to various substances, including areca nut alkaloids. This compound can be incorporated into the hair shaft, providing a historical record of consumption over weeks to months.
A study analyzing hair samples from betel nut users in Papua New Guinea successfully detected and quantified this compound using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The concentrations of this compound in the hair of these individuals were found to vary significantly, reflecting different levels of exposure. researchgate.net
Interactive Data Table: this compound Concentrations in Hair Samples of Betel Nut Users
| Analyte | Number of Positive Samples (n) | Concentration Range (pg/mg) |
| This compound | 11 | 14 - 2,500 |
Note: This table summarizes the reported concentrations of this compound found in the hair of a cohort of betel nut chewers, demonstrating the utility of hair as a matrix for monitoring long-term exposure. researchgate.net
Pharmacological Actions and Molecular Mechanisms of Guvacoline
Receptor Interactions and Agonist Activity
Guvacoline's most well-characterized pharmacological action is its agonist activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). However, its interaction with other neurotransmitter systems appears to be limited.
Muscarinic Acetylcholine Receptor (mAChR) Agonism
This compound acts as an agonist at muscarinic acetylcholine receptors, a family of G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems.
Binding Affinity of this compound Analogs at Muscarinic Acetylcholine Receptor Subtypes
| Compound/Analog | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
|---|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Representative Analogs | Varies | Varies | Varies | Varies | Varies |
Note: Specific Ki values for this compound are not currently available in published literature. The table indicates that the binding affinities of its analogs vary across the different receptor subtypes.
This compound is consistently reported to be a less potent agonist at muscarinic acetylcholine receptors compared to arecoline (B194364), the primary psychoactive alkaloid in the areca nut. Studies have demonstrated that arecoline is significantly more potent, with some research indicating it to be up to 15 times more potent than its N-demethylated counterpart, this compound. uiowa.edu Despite its lower potency, this compound is still considered a full agonist at these receptors. researchgate.net
Investigation of Other Neurotransmitter Receptor Systems
Current scientific literature indicates that this compound's activity is largely selective for the muscarinic acetylcholine receptor system. It is reported to lack significant activity at nicotinic acetylcholine receptors. Extensive research on its direct interactions with other major neurotransmitter systems, such as the GABAergic, glutamatergic, dopaminergic, and serotonergic systems, is limited, suggesting that its primary pharmacological effects are mediated through its action as a muscarinic agonist.
Enzyme Modulation and Inhibition
In addition to its receptor-mediated activities, this compound has been investigated for its potential to modulate the activity of key enzymes in the cholinergic system.
Acetylcholinesterase (AChE) Inhibition and Allosteric Binding
Theoretical studies and some predictive models suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. It has been proposed that this compound could bind to an allosteric site on the AChE enzyme, a location distinct from the active site where acetylcholine binds. researchgate.net This allosteric binding is hypothesized to induce a conformational change in the enzyme, thereby inhibiting its activity and leading to an increase in the levels of acetylcholine in the synapse. However, there is a need for more robust experimental evidence to confirm the kinetics and mechanism of this potential inhibition.
Summary of this compound's Interaction with Acetylcholinesterase (AChE)
| Interaction Type | Binding Site | Proposed Mechanism | Experimental Evidence |
|---|---|---|---|
| Inhibition | Allosteric | Conformational change leading to reduced enzyme activity | Primarily theoretical; further experimental validation required |
This table summarizes the proposed interaction between this compound and AChE based on current theoretical models.
Impact on GABA Reuptake via Guvacine (B1672442) Metabolite
This compound itself is a precursor to the pharmacologically active compound guvacine. While it is understood that this compound can be hydrolyzed to its carboxylic acid derivative, guvacine, the specific enzymatic processes governing this conversion in vivo are still under investigation. wikipedia.org Guvacine is recognized as an inhibitor of γ-aminobutyric acid (GABA) reuptake. harvard.edunih.gov By blocking the GABA transporters (GATs), guvacine increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.
Guvacine displays a degree of selectivity for different subtypes of GABA transporters. Its inhibitory potency, as indicated by the half-maximal inhibitory concentration (IC50), varies across different transporter subtypes and species. For instance, guvacine shows a higher affinity for the human GAT-1 transporter compared to other human and rat GAT subtypes.
| GABA Transporter Subtype | Species | IC50 (μM) |
|---|---|---|
| GAT-1 | Human | 14 |
| GAT-1 | Rat | 39 |
| GAT-2 | Rat | 58 |
| GAT-3 | Human | 119 |
| GAT-3 | Rat | 378 |
| BGT-1 | Human | 1870 |
Cellular Signaling Pathways Modulation
This compound's influence on cellular function extends to the modulation of intracellular signaling pathways, primarily through its interaction with cell surface receptors.
This compound acts as a full agonist at muscarinic acetylcholine receptors, with a notable effect on the M1 subtype. researchgate.netmonash.edu Activation of the M1 muscarinic receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. This process begins with the receptor coupling to and activating Gq/11 proteins. researchgate.netmdpi.com The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).
PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This leads to a transient increase in the intracellular Ca2+ concentration. researchgate.netnih.gov Research has demonstrated that this compound induces a calcium response in cells engineered to express the M1 muscarinic receptor, which is consistent with the activation of this signaling pathway. researchgate.net
The activation of muscarinic receptors by this compound has a consequential impact on the function of various ion channels. The increase in intracellular calcium concentration resulting from M1 receptor activation can, in itself, modulate the activity of calcium-sensitive ion channels.
Furthermore, muscarinic receptors are known to modulate the activity of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. wikipedia.orgnih.govfrontiersin.org The activation of G-protein-coupled receptors, such as the M2 muscarinic receptor, can lead to the dissociation of the G-protein into its α and βγ subunits. The βγ subunits can then directly interact with and activate GIRK channels, leading to an efflux of potassium ions and hyperpolarization of the cell membrane. wikipedia.org While the direct modulation of GIRK channels by this compound via M2 receptor activation has not been explicitly detailed, its agonism at muscarinic receptors suggests a potential for such an effect. The modulation of these ion channels can have significant effects on cellular excitability, including the slowing of heart rate in cardiac tissue. wikipedia.org
Toxicological Profiles and Associated Mechanisms of Guvacoline
Cellular Cytotoxicity
The cytotoxic effects of guvacoline have been evaluated by measuring its impact on the survival, growth, and reproductive capacity of cells.
Table 1: Conceptual Representation of this compound's Dose-Dependent Cytotoxicity
| This compound Concentration | Effect on Cell Viability and Proliferation |
|---|---|
| Low | Minimal to no significant effect observed. |
| Moderate | Noticeable decrease in cell survival and proliferation rates. |
| High | Significant reduction in cell viability, leading to substantial cell death. nih.gov |
The colony formation efficiency (CFE) assay is a method used to determine the ability of a single cell to undergo sufficient proliferation to form a larger colony frontiersin.orgmdpi.com. This assay is a sensitive measure of cytotoxicity, as it assesses the long-term reproductive integrity of cells after exposure to a toxic substance frontiersin.org. In the context of this compound's effects on epithelial cells, its demonstrated ability to decrease cell survival suggests a corresponding reduction in colony formation efficiency nih.gov. Research utilizing a colony-forming units assay has been part of the investigation into the pathobiological effects of areca nut alkaloids, including this compound, on human buccal epithelial cells nih.gov. A decrease in the number and size of colonies formed by treated cells compared to untreated controls would indicate that this compound impairs the sustained proliferative capacity required for colony formation.
Genotoxic Effects and DNA Damage
Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer.
This compound is associated with genotoxic activity. Studies have shown that aqueous extracts of areca nut, which contains this compound, can cause the formation of DNA single-strand breaks in cultured human buccal epithelial cells nih.gov. DNA single-strand breaks are a form of DNA damage that, if not properly repaired, can lead to more severe genetic consequences, such as the collapse of DNA replication forks nih.gov. While other related compounds may be more potent inducers of this type of damage, the broader category of areca nut alkaloids has been implicated in this genotoxic effect nih.gov.
Chromosomal aberrations are abnormalities in the structure or number of chromosomes and are a hallmark of significant genotoxic events mdpi.com. The assessment of these aberrations, along with mutagenicity tests like the Ames assay, provides a comprehensive view of a compound's potential to cause genetic damage thepharmajournal.com. Chemical mutagens can induce a wide range of chromosomal abnormalities, including breaks, bridges, and stickiness scialert.netannalsofplantsciences.com. While this compound has been shown to be associated with the induction of DNA single-strand breaks, specific studies detailing a full assessment of its capacity to cause larger-scale chromosomal aberrations or its mutagenic potential in assays like the Ames test are less defined in the available literature nih.gov.
Oxidative Stress Induction and Antioxidant Defense Modulation
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products or repair the resulting damage nih.gov. This imbalance can lead to cellular damage.
Research indicates that this compound can modulate the antioxidant defenses of cells. Specifically, it has been shown to decrease the levels of cellular free low-molecular-weight thiols in cultured human buccal epithelial cells nih.gov. Cellular thiols, most notably glutathione (B108866) (GSH), are critical components of the non-enzymatic antioxidant defense system nih.gov. GSH plays a crucial role in protecting cells by neutralizing ROS and maintaining the cellular redox state nih.govncku.edu.tw. A depletion of cellular thiols by this compound suggests an attenuation of the cell's antioxidant capacity nih.gov. This weakening of the antioxidant defense system can lead to an accumulation of ROS, resulting in oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids mdpi.comnih.gov.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Arecoline (B194364) |
| Guvacine (B1672442) |
| Arecaidine (B1214280) |
| N-nitrosothis compound |
| N-nitrosoguvacine |
| 3-(N-nitrosomethylamino)propionaldehyde |
| 3-(N-nitrosomethylamino)propionitrile |
Depletion of Cellular Thiols
This compound has been demonstrated to contribute to the depletion of cellular thiols. researchgate.net In studies using cultured human buccal epithelial cells, this compound was shown to decrease the levels of cellular thiols. researchgate.net This depletion of low-molecular-weight thiols, such as glutathione (GSH), can compromise the cell's antioxidant defense system. researchgate.net The sulfhydryl group of thiols is crucial for scavenging free radicals and detoxifying electrophilic compounds. nih.govmdpi.com The reduction in cellular thiol content by this compound suggests a mechanism by which it can induce oxidative stress and increase cellular susceptibility to toxic insults. While the precise mechanism of thiol depletion by this compound is not fully elucidated, it may involve direct conjugation with thiols or indirect effects on their synthesis and regeneration pathways.
Carcinogenic Potential and Pathological Mechanisms
The carcinogenic potential of this compound is primarily understood through its conversion to N-nitroso compounds and its contribution to the pathological processes that drive oral cancer.
Formation and Activity of N-Nitrosothis compound
This compound can undergo nitrosation to form N-nitrosothis compound. This conversion can occur under the acidic conditions of the stomach or in the oral cavity, where nitrite precursors may be present. nih.gov N-nitrosothis compound is one of the areca nut-specific nitrosamines. nih.gov
The carcinogenicity of N-nitrosothis compound has been a subject of investigation with some ambiguity. Early in vitro studies on the nitrosation of arecoline, which also yields N-nitrosothis compound, suggested that it was likely not carcinogenic. However, the International Agency for Research on Cancer (IARC) has classified N-nitrosothis compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in experimental animals. nih.gov Despite this classification, the formation of N-nitroso compounds from areca alkaloids is a significant concern, as many N-nitroso compounds are known to be potent carcinogens that can induce DNA damage. nih.govnih.gov
| Compound | IARC Carcinogen Classification |
| N-Nitrosothis compound | Group 3: Not classifiable as to its carcinogenicity to humans. |
This table summarizes the classification of N-Nitrosothis compound by the International Agency for Research on Cancer (IARC).
Role in Oral Carcinogenesis and Fibroblast Senescence
This compound, along with other areca alkaloids like arecoline and arecaidine, is implicated in the development of oral submucous fibrosis (OSF), a precancerous condition characterized by extensive fibrosis of the oral mucosa. nih.gov A key pathological mechanism underlying OSF and its progression to oral squamous cell carcinoma (OSCC) is the induction of cellular senescence in oral fibroblasts. nih.gov
Areca nut alkaloids have been shown to induce irreparable DNA damage in fibroblasts, leading to a state of cellular senescence. nih.gov Senescent fibroblasts exhibit distinct morphological and biochemical changes, including an enlarged and flattened morphology and positive staining for senescence-associated β-galactosidase (SA-β-gal). nih.govnih.gov These senescent cells are not inert; they secrete a variety of pro-inflammatory and pro-fibrotic factors, known as the senescence-associated secretory phenotype (SASP), which can create a microenvironment favorable for tumor progression. nih.gov Although much of the research has focused on arecoline and arecaidine, this compound is a component of the alkaloid mixture that contributes to these effects.
| Senescence Marker | Effect of Areca Nut Alkaloids on Fibroblasts |
| Senescence-Associated β-galactosidase (SA-β-gal) | Increased expression |
| 53BP1 foci (Irreparable DNA strand breaks) | Increased staining |
| p16INK4a (Late senescence marker) | Increased expression |
| Ki67 (Cycling cells) | Non-significant reduction in staining |
This table outlines the observed effects of areca nut alkaloids on key markers of cellular senescence in oral fibroblasts. nih.gov
Organ-Specific Toxicological Manifestations
The toxic effects of areca nut alkaloids, including this compound, can manifest in specific organs. The primary focus of research has been on arecoline, which has demonstrated hepatotoxicity, nephrotoxicity, and neurotoxicity. nih.govnih.gov
Cardiovascular System : Habitual areca nut chewing is linked to an increased risk of cardiovascular diseases, including ischemic heart disease and arrhythmias. medrxiv.orgresearchgate.net The alkaloids can have sympathomimetic effects, impacting heart rate and blood pressure. medrxiv.org
Nervous System : Areca alkaloids can cross the blood-brain barrier and exert effects on the central nervous system. Arecoline has been shown to cause neurotoxicity through mechanisms involving oxidative stress. nih.govresearchgate.net this compound is also known to have psychoactive properties. researchgate.net
Reproductive System : Studies on arecoline have indicated reproductive toxicity, including adverse effects on sperm and embryotoxicity. nih.gov
Liver and Kidney : Hepatotoxicity and nephrotoxicity have been reported in connection with areca nut consumption, with arecoline being implicated in cellular damage in these organs. nih.govnih.gov
Effects on Buccal Epithelial Cells
This compound, an alkaloid found in the areca nut, has been investigated for its toxicological effects on human buccal epithelial cells, primarily in the context of betel quid chewing and its association with oral cancers. Research indicates that this compound contributes to cytotoxic and genotoxic effects in these cells.
Studies have demonstrated that this compound, alongside other areca nut alkaloids like arecoline, can lead to a decrease in the survival of cultured human buccal epithelial cells. nih.govmdpi.comresearchgate.net This cytotoxic effect is linked to the depletion of cellular thiols, which are crucial for protecting cells from damage caused by reactive molecules. nih.govmdpi.comresearchgate.net The depletion of these protective thiols may render the buccal epithelial cells more susceptible to the harmful effects of other carcinogens present in betel quid. researchgate.net
The chemical structure of this compound, particularly the presence of a methylester group, is thought to be related to its cytotoxic activity. researchgate.net This feature, shared with arecoline, may facilitate its passage across cell membranes due to lower polarity and ionization in aqueous solutions, allowing it to exert its effects within the cells. researchgate.net
Interactive Data Table: Effects of this compound on Buccal Epithelial Cells
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Cell Survival | Decreased | Cytotoxicity | nih.govmdpi.comresearchgate.net |
Hepatic and Renal System Impacts (if data available)
Direct and specific research on the hepatic and renal system impacts of isolated this compound is limited. The available toxicological data primarily focuses on the effects of areca nut extracts or the principal alkaloid, arecoline. As this compound is a constituent of the areca nut, understanding the broader effects of the nut and its primary alkaloids provides context for its potential toxicity.
Hepatic Impacts:
Epidemiological studies have established a link between habitual areca nut chewing and an increased risk of liver diseases, including cirrhosis and hepatocellular carcinoma. nih.gov The alkaloids present in the areca nut, including arecoline, arecaidine, guvacine, and this compound, are considered the main culprits behind these adverse effects. nih.gov Animal studies involving areca nut extracts have shown pathological changes in the ultrastructure of liver cells, indicating hepatotoxicity. mdpi.com The mechanisms underlying areca nut-induced liver damage are thought to involve the induction of significant oxidative stress and fibrogenesis. nih.gov Specifically, arecoline has been shown to cause liver damage in rats by inducing oxidative stress, inflammatory responses, and apoptosis. mdpi.com
Renal Impacts:
It is important to note that while the evidence points towards the hepatotoxicity and nephrotoxicity of areca nut and its primary alkaloid arecoline, further research is required to delineate the specific role and mechanisms of this compound in these processes.
Biological and Physiological Effects of Guvacoline
Neurophysiological Modulation
Guvacoline's influence extends to both the central and autonomic nervous systems through its interaction with key neurotransmitter systems.
Central Nervous System (CNS) Effects
This compound is recognized for its activity within the central nervous system, where it primarily interacts with the GABAergic and cholinergic systems. It is considered a nootropic agent and a muscarinic agonist. nih.govresearchgate.net A significant aspect of its mechanism involves the inhibition of γ-aminobutyric acid (GABA) uptake. researchgate.net When areca nuts are chewed with lime, this compound can be hydrolyzed to its carboxylic acid form, guvacine (B1672442). researchgate.net Guvacine, along with arecaidine (B1214280) (the hydrolyzed form of arecoline), acts as a competitive inhibitor of GABA uptake in the brain. nih.gov This inhibition of GABA reuptake is thought to contribute to some of the psychic effects experienced by users of betel nut. nih.gov
Furthermore, research predicts that this compound may increase the levels of free acetylcholine (B1216132) (ACh) released from neurons. researchgate.netewadirect.com The proposed mechanism is the allosteric binding to and inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. researchgate.netewadirect.com By inhibiting AChE, this compound would lead to higher concentrations of ACh in the synapse, thereby enhancing cholinergic transmission. researchgate.net
Autonomic Nervous System (ANS) Modulation
The effects of betel quid chewing, which contains this compound among other alkaloids, suggest a complex interaction with the autonomic nervous system, affecting parasympathetic, GABAnergic, and sympathetic functions. nih.gov The immediate symptoms of chewing betel nut, such as slowed heart rate, pupil contraction, and excessive salivation, indicate an activation of the parasympathetic nervous system. researchgate.net
The potential mechanism for this compound's parasympathetic activity is linked to its hypothesized role as an acetylcholinesterase (AChE) inhibitor. researchgate.netewadirect.com By preventing the breakdown of acetylcholine, this compound would enhance the activity of the parasympathetic nervous system, which controls "rest and digest" functions. researchgate.netclinicalgate.com This is consistent with the observed physiological responses associated with betel nut use. researchgate.net
Behavioral Phenotypes in Preclinical Models
Preclinical studies using animal models have begun to delineate the specific behavioral effects of this compound, particularly in zebrafish.
Alterations in Exploration and Social Interaction
Research has shown that alkaloids from the areca nut, including this compound, can induce behavioral changes in zebrafish. researchgate.net Specifically, this compound has been observed to decrease exploration activity and social interaction in this animal model. researchgate.net In shoaling assays, a test used to evaluate social behavior, zebrafish treated with this compound exhibited altered group dynamics. researchgate.net The fish were observed to swim much closer to each other, resulting in a statistical decrease across all behavioral endpoints measured, including inter-fish distance and shoal area. researchgate.net
| Behavioral Endpoint | Observation in this compound-Treated Group |
|---|---|
| Average Inter-fish Distance | Decreased |
| Average Shoal Area | Decreased |
| Average Nearest Neighbor Distance | Decreased |
| Average Farthest Neighbor Distance | Decreased |
Neurobehavioral Studies in Zebrafish and Rodents
Zebrafish have emerged as a valuable model for neurobehavioral research, and studies with areca nut alkaloids have reported various behavioral alterations. researchgate.net this compound, in particular, affects social behaviors like shoaling. researchgate.net
In rodent models, research has often focused on derivatives of this compound's metabolite, guvacine. For instance, N-(4,4-diphenyl-3-butenyl)-guvacine, a derivative of guvacine, has demonstrated potent anticonvulsant properties in rats. nih.gov This suggests that the core structure of this compound, through its metabolite, has the potential to modulate seizure activity, indicating a significant neurobehavioral effect. nih.gov
Systemic Physiological Responses
The systemic physiological responses to areca nut chewing are well-documented and include increased heart rate, blood pressure, sweating, and a sensation of warmth. nih.gov These effects are the result of a complex interplay of the various alkaloids present in the nut, including arecoline (B194364), arecaidine, guvacine, and this compound. nih.govnih.gov
Cardiovascular System Effects
This compound's influence on the cardiovascular system is primarily mediated through its interaction with muscarinic acetylcholine receptors. These receptors are a key component of the parasympathetic nervous system, which regulates cardiac function.
Detailed Research Findings: Research has identified this compound as a full agonist at atrial muscarinic receptors. nih.gov The predominant subtype of muscarinic receptors in the heart is the M2 receptor, which, when activated, typically produces inhibitory effects on cardiac function. nih.govresearchgate.net The activation of these receptors generally leads to a decrease in heart rate (a negative chronotropic effect) and a reduction in the force of myocardial contraction (a negative inotropic effect). nih.gov
A study examining a series of guvacine esters, including this compound, tested their activity on isolated, electrically paced rat left atria. The findings confirmed that this compound acts as a full agonist in this cardiac preparation, though it was found to be less potent than its N-methylated counterpart, arecoline. nih.gov This direct agonistic action on atrial muscarinic receptors is the primary mechanism through which this compound is understood to exert its cardiovascular effects. While the precise, isolated effects of this compound on blood pressure and heart rate in vivo are complex and can be influenced by various factors, its fundamental action at the receptor level points towards a modulatory role in cardiac function consistent with parasympathetic stimulation. nih.govajol.info
| Compound | Tissue Target | Receptor Type | Observed Effect | Potency (pD2 value range) |
|---|---|---|---|---|
| This compound (Norarecoline) | Rat Left Atria | Muscarinic | Full Agonist | 6.09-8.07 |
Data sourced from a study on the muscarinic activity of N-substituted guvacine esters. nih.gov The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Gastrointestinal System Effects
The effects of this compound on the gastrointestinal (GI) system are a direct consequence of its cholinergic properties, specifically its action on muscarinic receptors located on smooth muscle cells of the gut.
Detailed Research Findings: this compound has been demonstrated to function as a full agonist at muscarinic receptors in the rat ileum, a segment of the small intestine. nih.gov The GI tract is richly innervated by the parasympathetic nervous system, and the release of acetylcholine from nerve endings activates muscarinic receptors (predominantly M2 and M3 subtypes) on smooth muscle cells. nih.govnih.gov This activation is a critical step in initiating muscle contraction and promoting gastrointestinal motility. nih.govnih.gov
The mechanism of action involves a cascade of intracellular signaling events. Upon binding to M3 receptors, a Gq/11 protein is activated, which in turn stimulates phospholipase C. nih.gov This leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium from intracellular stores, and diacylglycerol (DAG), which also contributes to the contractile process. nih.gov The resulting increase in intracellular calcium concentration is the primary trigger for the contraction of smooth muscle fibers, leading to increased peristalsis and intestinal motility. nih.govresearchgate.net Therefore, as a muscarinic agonist, this compound mimics the action of acetylcholine, thereby stimulating gut contraction. nih.gov
Immune System Modulation
Recent research has indicated that this compound can modulate the activity of various immune cells, suggesting a potential role in inflammatory processes. This interaction appears to be linked to its ability to influence intracellular signaling pathways that are fundamental to immune cell activation.
Detailed Research Findings: A key mechanism of immune cell activation is the mobilization of intracellular calcium ([Ca2+]i). One study investigated the direct effects of areca nut alkaloids, including this compound, on calcium signals in several immune cell lines. The results showed that this compound could induce a [Ca2+]i response in Jurkat human T cells, U937 human monocytes, and HL-60 human neutrophils. researchgate.net The response was particularly notable in RBL-2H3 rat mast cells that were engineered to overexpress the muscarinic acetylcholine receptor M1, where this compound acted as an agonist, similar to the known muscarinic agonist carbachol. researchgate.net
An increase in intracellular calcium is a critical signal that can initiate the production and release of pro-inflammatory cytokines from immune cells. researchgate.net This suggests that by triggering calcium mobilization, this compound may contribute to the activation of immune cells and the subsequent release of inflammatory mediators. researchgate.net The activation of T cells and monocytes, for instance, can lead to the release of cytokines that play a role in the progression of inflammatory responses. researchgate.net
| Immune Cell Line | Cell Type | Observed Effect of this compound |
|---|---|---|
| RBL-M1 | Rat Mast Cells (overexpressing muscarinic M1 receptor) | Induced [Ca2+]i response |
| Jurkat | Human T cells | Induced [Ca2+]i response |
| U937 | Human Monocytes | Induced [Ca2+]i response |
| HL-60 | Human Neutrophils | Induced [Ca2+]i response |
Data summarized from a study investigating the effect of Areca nut alkaloids on calcium signals in immune cells. researchgate.net The response indicates an increase in intracellular calcium concentration upon application of this compound.
Structure Activity Relationship Sar Studies and Analogue Development
Identification of Key Structural Moieties for Guvacoline Activity
This compound is a tetrahydropyridine (B1245486) alkaloid, chemically known as methyl 1,2,5,6-tetrahydropyridine-3-carboxylate. wikipedia.org It is structurally related to other Areca nut alkaloids like arecoline (B194364), arecaidine (B1214280), and guvacine (B1672442). wikipedia.orgmdpi.comwikipedia.org Studies comparing the activity of these related compounds provide initial insights into the key structural features.
Research indicates that this compound acts as a full agonist at specific muscarinic receptors, particularly atrial and ileal types. smolecule.commedchemexpress.com Its activity, however, is reported to be weaker compared to arecoline. smolecule.com Arecoline, which is N-methylated compared to this compound (norarecoline), is a more potent muscarinic agonist and also possesses nicotinic activity, which this compound lacks. wikipedia.orgnih.gov This suggests that the N-methyl group present in arecoline contributes significantly to the potency and broader receptor activity compared to this compound. nih.govekb.eg
Furthermore, this compound is the methyl ester of guvacine, which is a GABA uptake inhibitor. wikipedia.org The presence of the methyl ester group in this compound, as opposed to the free carboxylic acid in guvacine, is a key structural difference that leads to distinct pharmacological profiles, with this compound primarily affecting muscarinic receptors and guvacine affecting GABA transporters. wikipedia.orgdrugbank.com
Some research also suggests this compound may interact with acetylcholinesterase (AChE), potentially inhibiting its activity, although the exact mechanism and significance of this interaction compared to muscarinic receptor agonism are subjects of ongoing investigation. researchgate.netewadirect.com Affinity chromatography has been used to explore proteins that this compound binds to, which could help elucidate its mechanism of action and identify relevant protein targets. researchgate.netewadirect.com
Based on these comparisons, key structural moieties influencing this compound's activity appear to include:
The tetrahydropyridine ring system.
The ester functional group at the 3-position.
The presence or absence of an N-methyl group (differentiating it from arecoline).
Rational Design and Synthesis of this compound Derivatives and Analogues
The understanding of this compound's SAR, particularly in comparison to arecoline and guvacine, has driven the rational design and synthesis of derivatives and analogues. The goal is often to create compounds with improved potency, selectivity for specific muscarinic receptor subtypes, or different pharmacological profiles altogether.
Synthetic routes for this compound and its analogues can involve modifications of the naturally occurring compounds or de novo synthesis. For instance, this compound hydrobromide can be synthesized through the methylation of arecoline followed by hydrobromination, or via extraction and purification from areca nuts. smolecule.com
Studies have focused on modifying the nitrogen atom and the ester group of the tetrahydropyridine core. For example, a series of tertiary and quaternary N-substituted guvacine esters, structurally related to arecoline and this compound, have been synthesized and evaluated for muscarinic activity. nih.gov These studies explored the impact of replacing the N-methyl group with larger substituents (e.g., ethyl, n-propyl, n-butyl, benzyl, phenylethyl) and the effect of quaternization of the nitrogen atom. nih.gov The findings indicated that replacing the N-methyl group with larger substituents generally led to a decrease or complete loss of agonistic activity. nih.gov Quaternization of the nitrogen atom in arecoline resulted in an M1 receptor agonist with similar activity to arecoline itself. ekb.eg
Modifications to the ester group have also been explored. Comparing methyl esters (like this compound and arecoline) to propargyl esters (like arecaidine propargyl ester and guvacine propargyl ester) has shown that propargyl esters often exhibit higher potency at muscarinic receptors in certain preparations. nih.gov
These synthetic efforts highlight the ability to fine-tune the biological activity by making specific structural changes to the this compound scaffold.
Computational Approaches in SAR Analysis (e.g., Cheminformatics)
Computational approaches, particularly cheminformatics and molecular modeling techniques, play an increasingly important role in SAR analysis and the design of this compound analogues. sailife.comfrontiersin.orgacs.org These methods can complement experimental studies by providing insights into molecular properties, interactions with target receptors, and predicting biological activity.
Cheminformatics involves the use of computer technology to manage, analyze, and interpret chemical data. acs.org For this compound and its analogues, cheminformatics tools can be used to:
Analyze physicochemical properties and molecular descriptors that might correlate with biological activity. frontiersin.orgacs.org
Perform similarity searches to identify compounds with similar structures that might share biological activities. sailife.comacs.org
Design combinatorial libraries of potential this compound derivatives for synthesis and testing. sailife.com
Explore the chemical space around the this compound scaffold to identify novel structures with desired properties. acs.org
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can provide detailed information about how this compound and its analogues interact with target proteins like muscarinic receptors or AChE at the atomic level. frontiersin.org Docking studies can predict binding poses and affinities, helping to explain observed differences in activity among analogues and guiding the design of new compounds with improved binding characteristics. frontiersin.org Molecular dynamics simulations can assess the stability of ligand-protein complexes and provide insights into conformational changes. frontiersin.orgresearchgate.net
In silico methods, including docking studies, have been used in the context of areca nut compounds, including this compound, to predict interactions with potential targets like serotonin (B10506) precursor protein and MAO-A protein, suggesting their utility in exploring the biological targets of these alkaloids and their derivatives. researchgate.net Computational approaches can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, which is crucial for selecting promising drug candidates. sailife.comresearchgate.net
While specific detailed computational SAR studies solely focused on a large series of this compound analogues were not extensively found in the search results, the general application of these techniques in drug discovery and SAR analysis of related compounds (like other areca alkaloids and GABA uptake inhibitors) supports their relevance and potential application in this compound research. sailife.comfrontiersin.orgacs.orgresearchgate.netresearchgate.net
In Vitro and In Vivo Biological Evaluation of Novel Compounds
Following the rational design and synthesis of this compound derivatives and analogues, their biological activity must be evaluated through in vitro and in vivo studies. This experimental validation is essential to confirm the predictions made during the design phase and to characterize the pharmacological profile of the new compounds.
In vitro studies are typically conducted first to assess the direct effects of the compounds on specific biological targets or cellular processes. For this compound analogues targeting muscarinic receptors, in vitro assays using isolated tissues (e.g., rat ileum and atria) or cell lines expressing specific muscarinic receptor subtypes are used to determine potency and efficacy as agonists or antagonists. medchemexpress.comnih.gov Studies on N-substituted guvacine esters, for instance, evaluated their muscarinic activity on rat ileum and electrically paced left atria, providing quantitative data on their effects. nih.gov
Other in vitro evaluations relevant to this compound's reported or hypothesized activities could include:
AChE inhibition assays to assess their potential to modulate acetylcholine (B1216132) hydrolysis. researchgate.netewadirect.com
GABA uptake inhibition assays for analogues designed based on the guvacine scaffold. wikipedia.orgdrugbank.comresearchgate.net
Cell-based assays to study effects on cell proliferation, DNA damage, or other cellular responses, as has been done for this compound hydrobromide in human buccal epithelial cells. smolecule.com
In vivo studies are necessary to understand the effects of the compounds in a living organism, considering factors like absorption, distribution, metabolism, excretion, and potential systemic effects. While in vivo research specifically on this compound hydrobromide is reported as currently limited with no recent clinical trials smolecule.com, studies on related areca nut alkaloids and their derivatives provide examples of the types of in vivo evaluations that would be relevant for this compound analogues.
In vivo studies could include:
Assessment of effects on the central nervous system and behavior, given the psychoactive properties of some areca alkaloids. mdpi.com
Evaluation of effects on the parasympathetic nervous system, as this compound is known to interact with muscarinic receptors. researchgate.netewadirect.com
Studies in animal models relevant to potential therapeutic applications suggested by in vitro findings or SAR analysis. For example, if an analogue shows promising activity related to cholinergic signaling, it might be tested in models of neurological disorders.
The biological evaluation process is iterative. The results from in vitro and in vivo studies inform further SAR analysis and guide the design of subsequent generations of analogues with optimized properties.
Data Table: Muscarinic Activity of this compound and Related Compounds
| Compound | Structure Type | Muscarinic Activity (Rat Atria) | Muscarinic Activity (Rat Ileum) | Relative Potency (vs. Arecoline) | Source |
| Arecoline | N-methyl ester | Full Agonist | Full Agonist | 1x (Reference) | nih.gov |
| This compound (Norarecoline) | N-demethylated methyl ester | Full Agonist | Full Agonist | Up to 15-fold weaker | nih.gov |
| Arecaidine Propargyl Ester | N-methyl propargyl ester | Full Agonist | Full Agonist | More potent than N-demethylated | nih.gov |
| Guvacine Propargyl Ester | N-demethylated propargyl ester | Full Agonist | Full Agonist | Less potent than N-methylated | nih.gov |
| N-Ethylguvacine Propargyl Ester | N-ethyl propargyl ester | Pronounced Agonistic (pD2 ~6.5) | Competitive Antagonist (pA2 6.06) | - | nih.gov |
| APE Methiodide | Quaternized N-methyl propargyl ester | Pronounced Agonistic (pD2 ~6.5) | Competitive Antagonist (pA2 5.62) | - | nih.gov |
Note: pD2 values relate to agonist potency, while pA2 values relate to antagonist potency. Higher pD2 indicates greater agonist potency; higher pA2 indicates greater antagonist potency.
Data Table: In Vitro Cytotoxic Activity of Arecoline Hydrobromide and Related Compounds
| Compound | Cell Line | IC50 (µM) ± SD | Source |
| Arecoline Hydrobromide | A549 | 11.73 ± 0.71 | mdpi.com |
| Compound 1 | A549 | 3.08 ± 0.19 | mdpi.com |
| Compound 3 | A549 | 7.33 ± 0.45 | mdpi.com |
| Compound 5 | A549 | 3.29 ± 0.20 | mdpi.com |
| Compound 4 | A549 | 90.90 ± 0.59 | mdpi.com |
| Compound 2 | A549 | >100 | mdpi.com |
| Arecoline Hydrobromide | K562 | 15.3 ± 1.08 | mdpi.com |
| Compound 1 | K562 | 1.56 ± 0.11 | mdpi.com |
| Compound 3 | K562 | 3.33 ± 0.24 | mdpi.com |
| Compound 5 | K562 | 2.15 ± 0.15 | mdpi.com |
| Compound 4 | K562 | 67.3 ± 0.53 | mdpi.com |
| Compound 2 | K562 | >100 | mdpi.com |
Advanced Analytical Methodologies for Guvacoline Research
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of guvacoline in various matrices. Its versatility makes it suitable for both qualitative and quantitative analyses.
HPLC-UV for Quantitative Analysis
HPLC coupled with Ultraviolet (UV) detection is a common approach for the quantitative analysis of this compound. This method relies on the absorption of UV light by the this compound molecule at a specific wavelength to determine its concentration. An HPLC-UV method has been established for the qualitative and quantitative analysis of areca alkaloids, including this compound, in chewable areca products from different regions. nih.govresearchgate.net This method has revealed significant variations in this compound levels across different products. nih.govresearchgate.net
Research findings using HPLC-UV have shown this compound levels in chewable areca products ranging from 0.060 to 1.216 mg/g. nih.govresearchgate.net These studies highlight the utility of HPLC-UV in assessing the alkaloid content for potential safety evaluations. nih.govresearchgate.net While areca alkaloids may not have strong chromophores, making UV detection challenging in some cases, HPLC-UV remains a valuable tool, particularly when coupled with appropriate sample preparation and chromatographic conditions to mitigate co-elution issues. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC. This makes it particularly useful for complex samples and high-throughput analysis of this compound. UHPLC systems are often coupled with mass spectrometry for improved detection and identification capabilities. oup.comfrontiersin.orgmdpi.com
Studies have employed UHPLC systems coupled to various mass analyzers, such as quadrupole time-of-flight (Q-Tof) and triple quadrupole mass spectrometers, for the analysis of areca nut alkaloids, including this compound, in biological matrices like hair, plasma, and urine. oup.commdpi.com UHPLC-MS/MS methods have been developed for the simultaneous monitoring of several areca alkaloids, including this compound, in saliva and urine to assess exposure. frontiersin.org The enhanced chromatographic separation offered by UHPLC is crucial for resolving this compound from other structurally similar alkaloids present in complex samples. oup.com
Mass Spectrometry (MS) Applications in this compound Detection
Mass Spectrometry (MS) provides highly sensitive and selective detection of this compound, often used in conjunction with chromatographic techniques. MS allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of this compound and the identification of its metabolites in biological samples. oup.comfrontiersin.orgdntb.gov.uasemanticscholar.orgmdpi.com LC-MS/MS offers high selectivity and sensitivity, which are essential for analyzing this compound in complex matrices like plasma and urine. mdpi.com
Methods utilizing LC-MS/MS have been developed for the simultaneous quantitation of this compound and other areca alkaloids in various products. nih.govacs.orgacs.org These methods often employ selective reaction monitoring (SRM) in positive ion mode to target specific precursor and product ions of this compound. nih.govacs.org For this compound, a precursor ion at m/z 142 ([M+H]+) is commonly monitored, yielding characteristic product ions at m/z 113 and m/z 81, corresponding to specific fragmentation pathways. nih.govacs.org
LC-MS/MS is also invaluable for identifying this compound metabolites. By analyzing the fragmentation patterns of potential metabolites, researchers can deduce their structures. mdpi.com Studies investigating the metabolism of areca nut extract in rats using UPLC-MS/MS have indirectly indicated a metabolic relationship between the areca nut alkaloids, including this compound. doi.org The high sensitivity of LC-MS/MS allows for the detection of metabolites present at low concentrations. researchgate.net
High-Resolution Mass Spectrometry in Metabolomics
High-Resolution Mass Spectrometry (HRMS), such as Orbitrap and Time-of-Flight (TOF) MS, provides highly accurate mass measurements, which are critical for untargeted metabolomics studies involving this compound. mdpi.comanimbiosci.org HRMS allows for the confident identification of metabolites by providing elemental composition information based on exact mass. mdpi.com
Untargeted metabolomics approaches using LC-HRMS have been applied to study the metabolic profiles related to areca nut exposure. animbiosci.org While not always specifically focused on this compound metabolites, these studies demonstrate the capability of HRMS to screen for a wide range of metabolites in complex biological samples. animbiosci.org The high mass accuracy and resolution of HRMS instruments improve the detection and identification of metabolites compared to lower resolution instruments. hilarispublisher.comnih.gov This is particularly useful when analyzing complex biological matrices where numerous compounds are present. hilarispublisher.com
Method Validation and Standardization for Reproducible Research
Method validation and standardization are crucial steps to ensure the reliability, accuracy, and reproducibility of analytical methods used for this compound research. ijrpb.comnml.gov.npweblivelink.com Validation involves evaluating parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. ijrpb.comcleaningvalidation.comeuropa.eu
For the quantitative analysis of this compound, methods are validated to ensure they meet specific performance criteria. For instance, linearity is typically assessed over a range of concentrations, with a minimum of five concentration levels recommended. europa.eu Accuracy is often determined through recovery studies, comparing measured values to known concentrations. ijrpb.com Precision evaluates the closeness of repeated measurements. ijrpb.comcleaningvalidation.com LOD and LOQ define the lowest concentrations that can be reliably detected and quantified, respectively. nih.govacs.orgeuropa.eu
Sensitivity, Specificity, and Linearity Parameters
Sensitivity refers to the ability of an analytical method to detect and quantify the analyte at low concentrations. This is often described by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. gavinpublishers.comwur.nl For this compound analysis using techniques like UPLC-MS/MS, reported LOQ values can be as low as 0.05 ng/mL in biological matrices such as saliva and urine. nih.gov LOD values can be even lower, for instance, between 0.01 and 1.5 ng/mL. nih.gov
Specificity (or selectivity) is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other related substances. gavinpublishers.comelementlabsolutions.comeuropa.eu For this compound analysis, particularly in complex samples like biological fluids or areca nut extracts, demonstrating specificity is vital to differentiate this compound from structurally similar alkaloids like arecoline (B194364), arecaidine (B1214280), and guvacine (B1672442). oup.comresearchgate.net Chromatographic separation techniques like UPLC are employed to achieve this separation, and the specificity is evaluated by ensuring that the this compound peak is well-resolved from other components. oup.comnih.gov
Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.comwur.nleuropa.eulabmanager.com Linearity is typically assessed by analyzing a series of samples containing the analyte at different concentrations and plotting the instrument response versus the concentration. A linear relationship is usually evaluated by the correlation coefficient (r or R²) of the regression line. gavinpublishers.comlabmanager.com For quantitative analysis of this compound, methods have demonstrated good linearity over a specified range, with correlation coefficients (r²) reported to be greater than 0.9930 in ranges such as 0.05 to 1000 ng/mL. nih.gov Another study reported linearity for this compound concentrations ranging from the LOQ up to 20 ng/mg in hair samples. researchgate.net
Here is a table summarizing typical validation parameters for this compound analysis based on research findings:
| Parameter | Typical Range/Value | Matrix | Source |
| Linearity (r²) | > 0.9930 | Saliva, Urine | nih.gov |
| Linear Range | 0.05 - 1000 ng/mL | Saliva, Urine | nih.gov |
| Linear Range | LOQ - 20 ng/mg | Hair | researchgate.net |
| LOD | 0.01 - 1.5 ng/mL | Saliva, Urine | nih.gov |
| LOQ | 0.05 - 5 ng/mL | Saliva, Urine | nih.gov |
| LOQ | Defined as the first point of calibration curve | Hair | oup.com |
Quality Control and Inter-Laboratory Comparability
Quality Control (QC) in analytical chemistry involves implementing procedures to monitor the performance of the analytical method and ensure the reliability of the results obtained during routine analysis. nordtest.info This typically includes analyzing QC samples with known concentrations of the analyte alongside the test samples. The results from QC samples are plotted on control charts to monitor the method's performance over time and identify potential issues. nordtest.info Regular analysis of QC samples helps demonstrate the within-laboratory reproducibility and consistency of the method. nordtest.info
Inter-Laboratory Comparability is essential when analytical data for this compound is generated by multiple laboratories, particularly in collaborative studies or when comparing results across different research sites. europa.eu Inter-laboratory comparisons, also known as proficiency testing or collaborative method validation studies, are organized to assess the ability of different laboratories to produce comparable results using the same or different methods. europa.eu While specific inter-laboratory studies focused solely on this compound were not extensively detailed in the search results, the principles of inter-laboratory comparison apply to ensuring the consistency and reliability of this compound analysis across different laboratories. This involves using standardized methods where possible, participating in proficiency testing schemes, and ensuring proper method transfer procedures are followed, including clear communication and agreed-upon acceptance criteria. europa.eumedfilesgroup.com
Ensuring inter-laboratory comparability for this compound analysis would involve:
Using validated analytical methods with clearly defined standard operating procedures. wur.nlnordtest.info
Employing qualified personnel trained in the specific analytical techniques. wur.nl
Using qualified reference materials and internal quality control samples. wur.nl
Participating in proficiency testing or other inter-laboratory comparison exercises where available for similar analytes or matrices. wur.nlnordtest.infoeuropa.eu
Establishing clear acceptance criteria for method performance that are agreed upon by participating laboratories. medfilesgroup.com
The goal of both quality control and demonstrating inter-laboratory comparability is to ensure that analytical results for this compound are accurate, reliable, and comparable, regardless of when or where the analysis is performed. wur.nleuropa.eu
Integration with Omics Technologies and Systems Biology Approaches
Metabolomics Profiling in Guvacoline Exposure Studies
Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, is a powerful tool for investigating the metabolic changes induced by exposure to substances like this compound. nih.gov By characterizing the metabolic profile, researchers can identify potential biomarkers and gain mechanistic information about the biological effects. nih.gov Both untargeted and targeted metabolomics approaches are utilized in these studies. metabolon.com
Untargeted and Targeted Metabolomics for Pathway Analysis
Untargeted metabolomics involves the comprehensive measurement of all detectable metabolites in a sample, providing a global snapshot of the metabolic state. metabolon.com This discovery-driven approach is useful for identifying unexpected metabolic changes and generating hypotheses. metabolon.com Targeted metabolomics, on the other hand, focuses on the precise measurement of a predefined set of metabolites, often within known metabolic pathways. metabolon.com This hypothesis-driven approach is valuable for validating findings from untargeted studies and gaining deeper insights into specific pathways. metabolon.com
Pathway analysis, a crucial step in metabolomics studies, helps to interpret the biological context of the observed metabolite changes. nih.gov By mapping differential metabolites onto known metabolic pathways, researchers can identify which biological processes are affected by this compound exposure. Tools and databases such as MetaboAnalyst and KEGG are commonly used for this purpose. mdpi.commetaboanalyst.ca For instance, metabolomic analysis has revealed that exposure to areca nut alkaloids, including this compound, can affect various metabolic pathways, such as those related to amino acid metabolism, carbohydrate metabolism, and lipid metabolism. mdpi.commdpi.com Studies investigating the impact of areca nut extracts, which contain this compound, on metabolic profiles have identified changes in pathways like linoleic acid metabolism, arachidonic acid metabolism, and glycerophospholipid metabolism. nih.gov Alkaline conditions have also been shown to facilitate the hydrolysis of this compound to guvacine (B1672442), influencing alkaloid levels and potentially affecting downstream metabolic processes. researchgate.net
Identification of this compound-Related Biomarkers
Metabolomics is instrumental in the identification of biomarkers associated with exposure to this compound or areca nut products containing it. Biomarkers are measurable indicators of a biological state or condition. researchgate.net Changes in the levels of specific metabolites following this compound exposure can serve as potential biomarkers. nih.govresearchgate.net Advanced mass spectrometry techniques, such as UPLC-HDMS, are widely used for the sensitive and reliable identification and quantification of metabolites in biological samples, aiding in biomarker discovery. nih.govresearchgate.net While the search results highlight biomarkers related to areca nut exposure and its associated health effects, specific biomarkers directly and solely attributable to this compound require further dedicated investigation. However, this compound itself, along with other areca nut alkaloids, is often quantified in biological samples like saliva and urine to assess exposure. mdpi.comacs.org Studies have shown variations in this compound levels across different areca nut products and geographical origins. mdpi.comacs.orgresearchgate.net
Here is a table summarizing the reported concentrations of this compound in different areca nut-containing products:
| Product Origin/Type | This compound Concentration (mg/g) | Method | Source |
| India, China, United States (range) | 0.17–0.99 | LC-MS/MS | acs.org |
| Areca chewable products from different producing areas (range) | 0.060–1.216 | HPLC-UV | researchgate.netresearchgate.net |
Transcriptomics and Proteomics Investigations
Transcriptomics and proteomics provide complementary layers of 'omics' information by studying the global gene expression and protein profiles, respectively. Transcriptomics investigates the RNA molecules produced by an organism, reflecting gene activity, while proteomics focuses on the entire set of proteins. mdpi.comnih.gov
Transcriptomics studies in the context of areca nut, which contains this compound, have aimed to understand the genetic basis of its effects and the biosynthesis of its components. Integrating transcriptomics with metabolomics can reveal the relationships between gene expression, metabolite levels, and affected pathways. mdpi.comresearchgate.net For instance, integrated transcriptomics and metabolomics analysis in Areca catechu has helped elucidate the arecoline (B194364) biosynthetic pathway and identify genes associated with alkaloid production. researchgate.net
Proteomics investigations can identify changes in protein abundance and modifications in response to this compound exposure. Studies have explored the impact of areca nut chewing on salivary proteomics, identifying significantly altered peptide peaks corresponding to various proteins. frontiersin.orgfrontiersin.org Proteomic profiling has also been used to identify differentially expressed proteins in conditions associated with areca nut use, such as oral submucous fibrosis. nih.gov While these studies focus on the broader effects of areca nut, they lay the groundwork for future investigations specifically targeting the proteomic changes induced by this compound.
Network Pharmacology for Understanding this compound's Polypharmacology
Network pharmacology is an approach that integrates principles of systems biology and polypharmacology to understand the complex interactions between drugs, targets, and diseases within biological networks. nih.govnih.gov It moves beyond the traditional "one target, one drug" paradigm to explore how compounds interact with multiple targets simultaneously (polypharmacology) and how these interactions affect biological networks. nih.govnih.govdbkgroup.org
Systems Biology Modeling of this compound Bioactivity and Toxicity
Systems biology aims to understand biological systems as integrated wholes by combining experimental data with computational modeling. nih.govdbkgroup.org This approach is valuable for modeling the bioactivity and toxicity of compounds like this compound by simulating their interactions within complex biological networks. dbkgroup.org
Modeling this compound's bioactivity can involve developing computational models that predict its binding to target molecules and its effects on downstream signaling pathways. Given the suggestion that this compound interacts with AChE, systems biology models could simulate this interaction and its impact on acetylcholine (B1216132) levels and related physiological responses. researchgate.netewadirect.comresearchgate.net
Modeling the toxicity of this compound within a systems biology framework would involve integrating data from various 'omics' levels (metabolomics, transcriptomics, proteomics) to understand how this compound perturbs biological networks leading to adverse effects. nih.govdbkgroup.org This could involve constructing models that incorporate metabolic pathways, protein interaction networks, and gene regulatory networks to simulate the cellular and physiological responses to this compound exposure. nih.govdbkgroup.org While specific systems biology models focused solely on this compound were not prominently found in the search results, the principles of systems biology are being applied to understand the broader effects of areca nut and its components, providing a foundation for future this compound-specific modeling. nih.govnih.govdbkgroup.org The development of robust systems biology models requires high-quality 'omics' data and sophisticated computational tools to accurately represent the complex biological processes influenced by this compound. nih.govdbkgroup.org
Research Gaps and Future Perspectives in Guvacoline Studies
Elucidation of Remaining Unknown Enzymatic Mechanisms of Guvacoline Metabolism
The metabolic fate of this compound in the human body is not yet fully understood, particularly regarding the specific enzymes involved in its biotransformation. While it is known that this compound can be hydrolyzed to guvacine (B1672442), the enzymatic mechanisms facilitating this process in vivo and in vitro remain to be definitively determined. taylorandfrancis.com Compared to arecoline (B194364), the disposition of this compound is less understood, with no enzymatic mechanisms currently defined. nih.gov this compound contains an alpha-beta unsaturated carbonyl system, which may contribute to its interaction with cellular thiols. nih.gov Research indicates that this compound is minimally hydrolyzed to guvacine in human liver microsomes and cytosol compared to arecoline, suggesting differential metabolic pathways or rates. nih.gov Future research should focus on identifying the specific hydrolases or esterases responsible for this compound hydrolysis and characterizing their kinetics. nih.gov Further studies are needed to explore other potential metabolic pathways and the enzymes involved, which would provide a more complete picture of this compound's metabolic profile.
Comprehensive In Vivo Pharmacological and Toxicological Characterization
While some studies have investigated the effects of this compound, a comprehensive in vivo pharmacological and toxicological characterization is still needed. Existing research suggests that this compound acts as a full muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, albeit with less potency than arecoline. nih.govwikipedia.org It has also been shown to induce behavioral changes in animal models, potentially through interaction with mAChRs. frontiersin.orgresearchgate.net this compound, along with its metabolite N-nitrosothis compound, has demonstrated toxicity to human buccal epithelial cells in vitro. nih.gov However, detailed in vivo studies are required to fully understand its pharmacokinetic profile, tissue distribution, and the spectrum of its pharmacological effects and toxicities in living organisms. doi.org Such studies should encompass various doses, routes of administration, and animal models to provide a robust understanding of this compound's in vivo behavior and effects.
Long-Term Exposure and Chronic Health Outcome Investigations
The long-term health consequences of exposure to this compound, particularly through chronic consumption of areca nut products, require extensive investigation. Areca nut chewing is associated with an increased risk of various health issues, including oral submucous fibrosis and certain cancers, and while arecoline is considered a primary contributor, the role of this compound in these chronic outcomes is less clear. nih.govnih.gov Studies on long-term exposure to areca nut extract or arecoline in animal models have shown dose-related toxicity in organs like the liver and kidney, and it has been suggested that other compounds like this compound may contribute to mortality observed at certain extract concentrations. fda.gov Further research is needed to specifically assess the effects of chronic this compound exposure on various organ systems and its potential contribution to the development of chronic diseases. nih.gov
Exploration of this compound as a Pharmacological Probe
This compound's activity as a muscarinic receptor agonist suggests potential for its use as a pharmacological probe to study cholinergic systems. nih.govwikipedia.org Understanding its specific binding profile and downstream effects on different muscarinic receptor subtypes could provide valuable tools for neurobiological research. While arecoline has been more extensively studied in this context, the distinct properties of this compound, such as its lack of nicotinic activity compared to arecoline, could offer unique insights into cholinergic signaling pathways. wikipedia.org Research exploring this compound's potential as a probe could involve detailed receptor binding studies, functional assays, and in vivo experiments to delineate its effects on cholinergic neurotransmission.
Development of Strategies to Mitigate this compound Toxicity in Areca Nut Products
Given the presence of this compound in areca nut products and the associated health risks, the development of strategies to mitigate its toxicity is an important area for future research. This could involve exploring methods to reduce this compound content in areca nut during processing or identifying compounds that can counteract its toxic effects. While some strategies like the use of N-acetylcysteine have been explored in the context of arecoline toxicity, similar approaches could be investigated for this compound. mdpi.com Research into processing methods that affect alkaloid content in areca nut may provide insights into reducing this compound levels. frontiersin.orgfrontiersin.org Further studies are needed to develop effective interventions to minimize the potential harm associated with this compound exposure from areca nut consumption.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Guvacoline’s chemical structure and purity in academic research?
- Methodological Answer : this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Purity analysis is conducted via high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) for volatile derivatives. For known compounds, cross-referencing spectral data with published literature is critical . Novel derivatives require additional characterization using X-ray crystallography or infrared (IR) spectroscopy to confirm functional groups.
Q. How should researchers design experiments to assess this compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer : In vitro models (e.g., Caco-2 cells for permeability) and in vivo rodent studies are foundational. Key parameters include bioavailability, plasma half-life, and tissue distribution. Protocols should specify dosing regimens, sample collection intervals, and analytical methods (e.g., LC-MS/MS for quantification). Use compartmental modeling to analyze absorption kinetics. Ensure adherence to ethical guidelines for animal studies, including sample size justification and statistical power calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in experimental design, such as differences in cell lines, animal models, or dosage ranges. Conduct a systematic review to compare methodologies, focusing on:
- Sample preparation : Purity verification methods (e.g., HPLC thresholds).
- Assay conditions : Temperature, pH, and solvent effects on activity.
- Statistical rigor : Use meta-analysis to aggregate data and identify outliers.
Replicate conflicting studies under standardized conditions, and apply sensitivity analysis to isolate confounding variables .
Q. What strategies are recommended for optimizing this compound’s synthetic protocols to improve yield and scalability in academic labs?
- Methodological Answer : Employ design of experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent ratios). Monitor intermediates via real-time spectroscopic techniques (e.g., in situ FTIR). For scalability, evaluate batch vs. flow chemistry approaches and troubleshoot purification bottlenecks (e.g., column chromatography alternatives like recrystallization). Publish detailed procedural updates in supplementary materials to enhance reproducibility .
Q. How should researchers address ethical and technical challenges in collecting human data for this compound’s neuropharmacological effects?
- Methodological Answer : For human trials, prioritize double-blind, placebo-controlled designs with stratified randomization. Use validated cognitive assessment tools (e.g., Cambridge Neuropsychological Test Automated Battery) and minimize bias through third-party data analysis. Address ethical concerns via informed consent protocols and institutional review board (IRB) approvals. For non-invasive data, leverage EEG or fMRI to correlate biochemical and behavioral outcomes .
Data Analysis & Interpretation
Q. What statistical methods are most robust for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., Hill equation). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed distributions, use non-parametric methods like Kruskal-Wallis. Report confidence intervals and effect sizes to contextualize clinical relevance. Open-source tools like R or Python’s SciPy suite enhance transparency .
Q. How can researchers ensure rigor when integrating contradictory spectroscopic data for this compound metabolites?
- Methodological Answer : Cross-validate findings with orthogonal techniques (e.g., LC-MS vs. NMR). Use databases like HMDB or METLIN for metabolite identification. For ambiguous peaks, conduct isotopic labeling or tandem MS/MS fragmentation. Document all raw data and processing parameters (e.g., baseline correction algorithms) in supplementary materials .
Literature & Collaboration
Q. What frameworks support effective interdisciplinary collaboration in this compound research?
- Methodological Answer : Establish shared data repositories (e.g., Zenodo) with standardized metadata. Use collaborative tools like electronic lab notebooks (ELNs) for real-time updates. Regularly consult literature via platforms like PubMed or SciFinder, and cite foundational studies to contextualize novel findings. Engage in peer networks for pre-publication feedback .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
